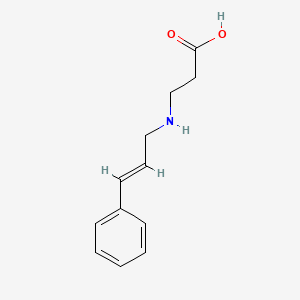

N-cinnamyl-beta-alanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-cinnamyl-beta-alanine is a compound that combines the structural features of cinnamyl and beta-alanine. Cinnamyl compounds are known for their aromatic properties, while beta-alanine is a naturally occurring beta-type amino acid. This unique combination makes this compound an interesting subject for research in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-cinnamyl-beta-alanine can be synthesized through various chemical methods. One common approach involves the reaction of cinnamylamine with beta-alanine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves the use of advanced biotechnological methods. These methods leverage microbial fermentation processes to produce the compound in large quantities. The use of genetically engineered microorganisms can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N-cinnamyl-beta-alanine undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of cinnamyl derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced cinnamyl compounds.

Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and purity of the products .

Major Products Formed

The major products formed from these reactions include various cinnamyl derivatives, such as cinnamyl alcohol, cinnamyl aldehyde, and cinnamic acid. These products have significant applications in the pharmaceutical, cosmetic, and food industries .

Wissenschaftliche Forschungsanwendungen

N-cinnamyl-beta-alanine has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various bioactive molecules.

Biology: It is studied for its potential role in metabolic pathways and its effects on cellular functions.

Medicine: It has potential therapeutic applications, including anti-inflammatory and antioxidant properties.

Industry: It is used in the production of cosmetics, food additives, and other industrial products

Wirkmechanismus

The mechanism of action of N-cinnamyl-beta-alanine involves its interaction with specific molecular targets and pathways. It can modulate various biochemical processes, including enzyme activity and signal transduction pathways. The compound’s effects are mediated through its interaction with cellular receptors and enzymes, leading to changes in cellular functions and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-cinnamyl-beta-alanine include cinnamic acid, cinnamyl alcohol, and cinnamyl aldehyde. These compounds share structural similarities and exhibit similar chemical properties .

Uniqueness

What sets this compound apart is its unique combination of cinnamyl and beta-alanine structures. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic benefits further highlight its uniqueness .

Biologische Aktivität

N-cinnamyl-beta-alanine is a compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and implications for health and disease, supported by research findings and data tables.

Chemical Structure and Properties

This compound is a derivative of beta-alanine, featuring a cinnamyl group that contributes to its unique properties. The compound's structure allows it to participate in various biochemical reactions, making it a valuable precursor for synthesizing bioactive molecules.

This compound exhibits several biological activities through various mechanisms:

- Enzyme Modulation : It interacts with specific enzymes, potentially altering their activity. This modulation can influence metabolic pathways critical for cellular function.

- Signal Transduction : The compound may affect signal transduction pathways, impacting cellular responses to external stimuli.

- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant effects, which could protect cells from oxidative stress.

1. Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

2. Antioxidant Activity

The compound's antioxidant capabilities have been explored in various models. It appears to scavenge free radicals effectively, thereby reducing oxidative damage in cells.

3. Metabolic Role

This compound is studied for its role in metabolic pathways. Its structural similarity to beta-alanine allows it to participate in the synthesis of carnosine, a dipeptide known for its buffering capacity in muscle tissue .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

Case Study 1: Exercise Performance

A study evaluating the effects of beta-alanine on exercise performance found that participants supplementing with beta-alanine showed improved time to exhaustion during high-intensity exercise. This suggests that this compound could enhance athletic performance by increasing muscle carnosine levels and reducing fatigue .

Case Study 2: Inflammation Reduction

In an experimental model of inflammation, this compound was shown to reduce markers of inflammation significantly. This finding supports its potential use as an adjunct therapy for conditions characterized by chronic inflammation.

Eigenschaften

Molekularformel |

C12H15NO2 |

|---|---|

Molekulargewicht |

205.25 g/mol |

IUPAC-Name |

3-[[(E)-3-phenylprop-2-enyl]amino]propanoic acid |

InChI |

InChI=1S/C12H15NO2/c14-12(15)8-10-13-9-4-7-11-5-2-1-3-6-11/h1-7,13H,8-10H2,(H,14,15)/b7-4+ |

InChI-Schlüssel |

DGNOQSYBBMZLIO-QPJJXVBHSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)/C=C/CNCCC(=O)O |

Kanonische SMILES |

C1=CC=C(C=C1)C=CCNCCC(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.